8-Methylquinoxaline-5-carboxamide
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Overview
Description
8-Methylquinoxaline-5-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C10H9N3O. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoxaline-5-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under specific conditions. One common method is the reaction of 2-methyl-1,2-diaminobenzene with diethyl oxalate, followed by cyclization to form the quinoxaline ring. The carboxamide group can then be introduced through amidation reactions.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes. The scalability of these methods ensures the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoxaline-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Quinoxaline-5-carboxylic acid.
Reduction: 8-Methylquinoxaline-5-amine.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
8-Methylquinoxaline-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylquinoxaline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar bicyclic structure.
Quinoline: Another nitrogen-containing heterocycle with a benzene ring fused to a pyridine ring.
Cinnoline: An isomer of quinoxaline with a different arrangement of nitrogen atoms.
Uniqueness: 8-Methylquinoxaline-5-carboxamide is unique due to the presence of the methyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
8-methylquinoxaline-5-carboxamide |
InChI |
InChI=1S/C10H9N3O/c1-6-2-3-7(10(11)14)9-8(6)12-4-5-13-9/h2-5H,1H3,(H2,11,14) |
InChI Key |
AFBNXTHMWZETTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)N)N=CC=N2 |
Origin of Product |
United States |
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